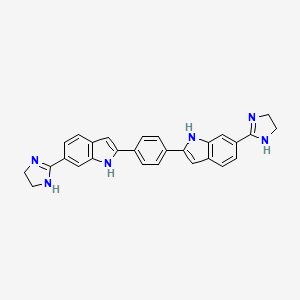

MBX-1066

描述

属性

分子式 |

C28H24N6 |

|---|---|

分子量 |

444.5 g/mol |

IUPAC 名称 |

6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-indol-2-yl]phenyl]-1H-indole |

InChI |

InChI=1S/C28H24N6/c1-2-18(24-14-20-6-8-22(16-26(20)34-24)28-31-11-12-32-28)4-3-17(1)23-13-19-5-7-21(15-25(19)33-23)27-29-9-10-30-27/h1-8,13-16,33-34H,9-12H2,(H,29,30)(H,31,32) |

InChI 键 |

BYXATBRFGOLYAB-UHFFFAOYSA-N |

规范 SMILES |

C1CN=C(N1)C2=CC3=C(C=C2)C=C(N3)C4=CC=C(C=C4)C5=CC6=C(N5)C=C(C=C6)C7=NCCN7 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

MBX-1066; MBX1066; MBX 1066 |

产品来源 |

United States |

Foundational & Exploratory

WP1066 in Glioblastoma: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the mechanism of action of WP1066, a promising small-molecule inhibitor, in the context of glioblastoma (GBM). WP1066 demonstrates a dual-pronged approach by exerting direct cytotoxic effects on tumor cells and by modulating the tumor microenvironment to elicit a potent anti-tumor immune response. This guide synthesizes preclinical and clinical findings, focusing on the molecular pathways, experimental validation, and quantitative outcomes of WP1066 treatment in glioblastoma models.

Core Mechanism of Action: Inhibition of the JAK/STAT3 Pathway

Glioblastoma is characterized by the constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a key regulator of tumorigenesis, immune suppression, and invasion.[1] WP1066, a caffeic acid analog, functions as a potent inhibitor of this pathway.[1] Its primary mechanism involves the direct inhibition of Janus kinase 2 (JAK2) and STAT3 phosphorylation (p-STAT3), preventing STAT3 dimerization and its subsequent translocation to the nucleus.[2][3][4] By blocking the transcriptional activity of STAT3, WP1066 downregulates a suite of genes critical for tumor cell survival, proliferation, and angiogenesis.[1][4][5]

Direct Anti-Tumor Effects

The inhibition of p-STAT3 by WP1066 triggers a cascade of events leading to cancer cell apoptosis. This is achieved by downregulating anti-apoptotic proteins such as Mcl-1, Bcl-xL, and c-Myc, while simultaneously activating pro-apoptotic proteins like Bax.[1][3][6] This direct cytotoxic activity has been demonstrated across multiple malignant glioma cell lines and in brain tumor stem cells (BTSCs), irrespective of their mutational status (e.g., EGFR, PTEN, TP53).[2]

Immunomodulatory Properties

A crucial aspect of WP1066's efficacy is its ability to reverse the profound immunosuppression characteristic of the glioblastoma microenvironment.[1][5] STAT3 activation in immune cells typically suppresses anti-tumor responses.[5] WP1066 counteracts this by:

-

Inhibiting Regulatory T cells (Tregs): It markedly inhibits the proliferation of both natural and inducible Tregs.[1][3]

-

Activating Effector Cells: The compound stimulates T-cell proliferation and effector responses.[7] It enhances the function of T cells, NK cells, and dendritic cells.[1][6]

-

Modulating Myeloid Cells: WP1066 upregulates costimulatory molecules (CD80, CD86) on microglia and macrophages, promoting antigen presentation.[1][7]

-

Inducing Proinflammatory Cytokines: It triggers the production of proinflammatory cytokines essential for effective T-cell responses.[1][3]

This re-education of the immune system within the tumor microenvironment is critical for its therapeutic effect, which is significantly diminished in immunocompromised animal models.[1][6][7]

Caption: WP1066 inhibits the JAK/STAT3 signaling pathway in glioblastoma.

Quantitative Data Summary

The efficacy of WP1066 has been quantified in numerous preclinical studies. The following tables summarize key findings regarding its potency and in vivo effects.

Table 1: In Vitro Cytotoxicity of WP1066 in Glioblastoma and Related Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| U87-MG | Malignant Glioma | 5.6 | [8] |

| U373-MG | Malignant Glioma | 3.7 | [8] |

| GSC-11 | Glioblastoma Stem Cell | 3.6 | [9][10] |

| A375 | Melanoma | 1.6 | [3] |

| B16 | Melanoma | 2.3 | [3] |

| B16EGFRvIII | Melanoma | 1.5 | [3] |

IC50 (Half-maximal inhibitory concentration) values represent the drug concentration required to inhibit cell proliferation by 50%.

Table 2: In Vivo Efficacy of WP1066 in Murine Models

| Model | Treatment & Dose | Key Outcome(s) | Citation(s) |

| Subcutaneous U87-MG Glioma | WP1066 (40 mg/kg, i.p.) | Significant inhibition of tumor growth over 30 days. | [8] |

| Intracerebral Syngeneic Melanoma | WP1066 (40 mg/kg, i.p.) | 80% long-term survival (>78 days) vs. 15-day median survival in controls. | [3] |

| Genetically Engineered Murine Glioma | WP1066 | 55.5% increase in median survival time. | [1][6] |

| Orthotopic GL261 Glioma | WP1066 + Whole-Brain Radiotherapy (WBRT) | Enhanced median survival and induction of long-term immunologic memory. | [6][7] |

| Orthotopic Mouse Glioblastoma | RGDK-lipopeptide liposomes with WP1066 (4 mg/kg) + STAT3siRNA (1.48 mg/kg), i.v. | >350% inhibition of tumor growth compared to untreated mice. | [11] |

i.p. = intraperitoneal; i.v. = intravenous

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the action of WP1066.

Cell Viability / Proliferation Assay (MTS Assay)

This assay is used to determine the cytotoxic effect of WP1066 on glioblastoma cells.

-

Cell Culture: Glioblastoma Stem Cells (GSCs) or established cell lines (e.g., U87-MG, U373-MG) are cultured in appropriate media.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of WP1066 (or vehicle control, e.g., DMSO) for a specified period (e.g., 5 days).[10]

-

MTS Reagent Addition: Following treatment, a solution containing a tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS] is added to each well.

-

Incubation: Plates are incubated for 1-4 hours at 37°C. Viable cells with active metabolism convert the MTS into a formazan product that is soluble in the culture medium.

-

Data Acquisition: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

-

Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. IC50 values are calculated using non-linear regression analysis.

Caption: Workflow for assessing cell viability using an MTS assay.

Western Blotting for Protein Expression

This technique is used to detect and quantify the levels of specific proteins, such as p-STAT3, STAT3, and downstream apoptosis-related proteins.

-

Cell Lysis: After treatment with WP1066 or control, cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA (bicinchoninic acid) assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are denatured, loaded onto a polyacrylamide gel, and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-Bcl-xL, anti-Actin).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The intensity of the bands is quantified using densitometry software, with a loading control like Actin used for normalization.[9]

In Vivo Orthotopic Glioblastoma Murine Model

This protocol evaluates the therapeutic efficacy of WP1066 in a clinically relevant animal model.

-

Animal Model: Immunocompetent (e.g., C57BL/6) or immunodeficient mice are used.[7]

-

Tumor Cell Implantation: Mice are anesthetized, and a burr hole is drilled into the skull. A stereotactic frame is used to inject a specific number of glioma cells (e.g., GL261) into the brain parenchyma (e.g., striatum).[7]

-

Tumor Growth Confirmation: Tumor establishment and growth can be monitored using non-invasive imaging techniques like Magnetic Resonance Imaging (MRI).[7]

-

Treatment Administration: Once tumors are established (e.g., day 7 post-implantation), treatment begins. WP1066 is administered via a specified route (e.g., intraperitoneal injection, oral gavage) at a defined dose and schedule (e.g., 40 mg/kg, three times weekly).[7][12] Control groups receive a vehicle solution.

-

Monitoring: Animals are monitored daily for signs of neurological symptoms and weight loss.

-

Endpoint Analysis: The primary endpoint is typically overall survival.[2] At the time of sacrifice, brains are harvested for further analysis.

-

Ex Vivo Analysis: Excised tumors can be processed for immunohistochemistry (IHC) to assess levels of p-STAT3 and immune cell infiltration, or for flow cytometry to analyze immune cell populations.[2][7][12]

Caption: Workflow for an in vivo orthotopic glioblastoma mouse study.

Clinical Translation and Future Directions

Preclinical data provided a strong rationale for testing WP1066 in clinical trials. A Phase I trial in patients with recurrent malignant glioma established a maximum feasible dose (MFD) of 8 mg/kg and demonstrated systemic p-STAT3 suppression.[1][6][13] Based on these findings and the potent synergy observed with radiation, a Phase II trial is being planned for newly diagnosed MGMT-unmethylated glioblastoma patients, combining WP1066 with standard-of-care radiation.[1][6][14] The ability of WP1066 to cross the blood-brain barrier and modulate the tumor immune microenvironment makes it a highly novel and promising therapeutic strategy for this devastating disease.[1][5][15]

References

- 1. A first-in-human Phase I trial of the oral p-STAT3 inhibitor WP1066 in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On-target JAK2/STAT3 inhibition slows disease progression in orthotopic xenografts of human glioblastoma brain tumor stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role and Therapeutic Targeting of JAK/STAT Signaling in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ivyfoundation.org [ivyfoundation.org]

- 6. tandfonline.com [tandfonline.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. [PDF] A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo | Semantic Scholar [semanticscholar.org]

- 9. Impact of STAT3 phosphorylation in glioblastoma stem cells radiosensitization and patient outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. RePORT ⟩ RePORTER [reporter.nih.gov]

- 15. Breakthrough: WP1066 inhibits PD-L1 as well as STAT3 | Drug Discovery News [drugdiscoverynews.com]

Introduction: The STAT3 Signaling Nexus

An In-depth Technical Guide to the STAT3 Signaling Pathway and its Inhibition by WP1066

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that acts as a convergence point for numerous upstream signaling pathways initiated by cytokines and growth factors.[1][2][3] In normal physiological processes, STAT3 activation is a transient and tightly regulated event, crucial for cell differentiation, proliferation, survival, and immune responses.[2][4][5] However, its persistent and aberrant activation is a hallmark of many human cancers, including hematological malignancies and various solid tumors.[4][6][7] Constitutively active STAT3 drives oncogenesis by promoting uncontrolled cell proliferation, inhibiting apoptosis, fostering angiogenesis and metastasis, and suppressing anti-tumor immunity.[2][6][7][8]

This central role in malignancy has established STAT3 as a compelling therapeutic target.[2][4] WP1066 is a potent, small-molecule inhibitor that targets the STAT3 pathway.[9][10] It has demonstrated significant anti-tumor and immunomodulatory activities in a wide range of preclinical cancer models, highlighting its therapeutic potential.[11][12] This guide provides a comprehensive overview of the STAT3 signaling pathway, the mechanism of action of WP1066, and the experimental methodologies used to evaluate its efficacy.

The STAT3 Signaling Pathway: Architecture and Activation

The STAT3 protein is comprised of several key functional domains: an N-terminal domain, a coiled-coil domain, a DNA-binding domain, a Src homology 2 (SH2) domain, and a C-terminal transactivation domain.[2][13] Its activation is a multi-step process that can occur through canonical and non-canonical pathways.

Canonical STAT3 Activation

The most well-understood mechanism of STAT3 activation is the canonical Janus kinase (JAK)/STAT3 pathway.[4][14]

-

Ligand-Receptor Binding: Cytokines (e.g., IL-6) or growth factors (e.g., EGF) bind to their cognate receptors on the cell surface.[2][14][15]

-

JAK Activation: This binding event induces receptor dimerization and activates associated JAK family tyrosine kinases.[14][15]

-

STAT3 Recruitment and Phosphorylation: The activated JAKs phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for the SH2 domain of latent STAT3 proteins in the cytoplasm.[2][14] Once recruited, STAT3 is phosphorylated by JAKs at a critical tyrosine residue, Tyr705.[1][16][17]

-

Dimerization and Nuclear Translocation: Phosphorylation at Tyr705 (pY705) triggers the formation of stable STAT3 homodimers or heterodimers (e.g., with STAT1) through reciprocal SH2 domain-pY705 interactions.[1][14] These dimers then translocate into the nucleus.[1][2]

-

Gene Transcription: In the nucleus, STAT3 dimers bind to specific DNA consensus sequences (Gamma-Activated Sequence [GAS]) in the promoter regions of target genes, regulating their transcription.[1][17]

This pathway is negatively regulated by feedback loops involving Suppressor of Cytokine Signaling (SOCS), Protein Inhibitor of Activated STAT (PIAS), and protein tyrosine phosphatases (PTPs) like SHP-1.[1][16][18]

Non-Canonical STAT3 Signaling

Recent research has uncovered alternative STAT3 activation mechanisms that are independent of, or complementary to, Tyr705 phosphorylation.[1][19]

-

Serine Phosphorylation (pS727): STAT3 can also be phosphorylated at a serine residue (Ser727) within its C-terminal transactivation domain, often by kinases such as MAPK, ERK, and CDK5.[1][16] This modification is thought to be required for the maximal transcriptional activation of STAT3 and can also facilitate its translocation to the mitochondria to regulate cellular respiration.[1][15]

-

Acetylation (K685Ac): Acetylation of STAT3 at lysine 685 (K685) can induce STAT3 homodimerization and enhance its transcriptional activity, even without tyrosine phosphorylation.[1][16]

-

Unphosphorylated STAT3 (U-STAT3): An unphosphorylated form of STAT3 can form a complex with other transcription factors, such as NF-κB, to regulate the expression of a distinct set of genes.[16]

These non-canonical pathways contribute to the diverse biological functions of STAT3 in both normal and cancerous cells.[1][19]

References

- 1. oatext.com [oatext.com]

- 2. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jebms.org [jebms.org]

- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Multifaced Role of STAT3 in Cancer and Its Implication for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Facebook [cancer.gov]

- 11. A first-in-human Phase I trial of the oral p-STAT3 inhibitor WP1066 in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Breakthrough: WP1066 inhibits PD-L1 as well as STAT3 | Drug Discovery News [drugdiscoverynews.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Non-canonical Stat3 signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

WP1066: A Potent Immunostimulatory Agent Targeting the JAK/STAT Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

WP1066 is a novel small molecule inhibitor of the JAK2/STAT3 signaling pathway with significant potential as both a direct anti-cancer agent and a potent immunostimulatory compound. By targeting the constitutively activated Signal Transducer and Activator of Transcription 3 (STAT3), a key node in tumor immune evasion, WP1066 demonstrates a dual mechanism of action: direct induction of tumor cell apoptosis and the reversal of immune suppression within the tumor microenvironment. This technical guide provides a comprehensive overview of WP1066, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols to facilitate further research and development.

Introduction

The Janus kinase (JAK)/STAT signaling pathway plays a critical role in mediating cellular responses to a variety of cytokines and growth factors, regulating processes such as proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway, particularly the persistent activation of STAT3, is a hallmark of many human cancers. Constitutively active STAT3 promotes tumor cell survival, proliferation, and angiogenesis while simultaneously suppressing the host anti-tumor immune response. WP1066, a derivative of AG490, has emerged as a promising therapeutic agent that directly targets this pathway.[2][3] It has been shown to inhibit JAK2 and STAT3 phosphorylation, leading to the downregulation of downstream oncogenic targets.[2][4] Furthermore, WP1066 exhibits potent immunomodulatory activities, capable of activating an anti-tumor immune response, making it a compelling candidate for cancer immunotherapy.[5][6][7]

Mechanism of Action

WP1066 primarily exerts its effects through the inhibition of the JAK2/STAT3 signaling pathway. It has been shown to inhibit the phosphorylation of JAK2 and subsequently prevent the activation and intranuclear translocation of STAT3.[2][5] This blockade of STAT3 signaling leads to the downregulation of various downstream target genes involved in cell survival and proliferation, such as c-Myc, Bcl-xL, and Mcl-1.[4][5][8] In some cell types, WP1066 has also been observed to degrade JAK2 protein.[2] While its primary targets are JAK2 and STAT3, WP1066 has also been shown to affect STAT5 and ERK1/2, without impacting JAK1 and JAK3.[9]

Beyond its direct effects on tumor cells, WP1066 demonstrates significant immunostimulatory properties. By inhibiting STAT3 in immune cells, WP1066 can reverse tumor-mediated immune suppression.[5] This includes the upregulation of costimulatory molecules like CD80 and CD86 on microglia, the inhibition of regulatory T cells (Tregs), and the enhancement of T-cell and NK cell function.[5][10][11] This reactivation of the immune system contributes significantly to its overall anti-tumor efficacy.

Below is a diagram illustrating the JAK/STAT3 signaling pathway and the inhibitory action of WP1066.

Quantitative Data

In Vitro Efficacy

WP1066 has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HEL | Erythroid Leukemia | 2.3 | [2][9] |

| B16 | Melanoma | 2.43 | [9][12] |

| B16EGFRvIII | Melanoma | 1.5 | [4] |

| A375 | Melanoma | 1.6 | [4] |

| U266 | Multiple Myeloma | 1.5 | [2] |

| OCI-My4 | Multiple Myeloma | 1.8 | [2] |

| Caki-1 | Renal Cell Carcinoma | ~2.5 | [2][13] |

| 786-O | Renal Cell Carcinoma | ~2.5 | [2] |

In Vivo Efficacy

Preclinical animal models have shown significant anti-tumor effects of WP1066.

| Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |

| Melanoma (intracerebral) | C57BL/6J mice | 40 mg/kg, p.o. | 80% long-term survival in treated mice vs. 0% in control. | [10] |

| Glioma | Genetically engineered murine model | Not specified | 55.5% increase in median survival time. | [10] |

| Renal Cell Carcinoma | Caki-1 xenograft mice | 40 mg/kg, p.o., daily for 19 days | Significant inhibition of tumor growth. | [2][13] |

| Melanoma (subcutaneous) | Nude mice (A375 xenografts) | 40 mg/kg, i.p., QID | Significant inhibition of tumor growth. | [14] |

| Glioma | C57BL/6 mice (GL261 orthotopic) | 30 mg/kg + STING agonist | Increased median survival to 58 days vs. 25 days for monotherapy. | [15] |

Clinical Data (Phase I)

A first-in-human Phase I trial of WP1066 was conducted in patients with recurrent malignant glioma.

| Parameter | Value | Reference |

| Maximum Feasible Dose (MFD) | 8 mg/kg | [10][16][17] |

| Most Common Adverse Events | Grade 1 nausea and diarrhea (50% of patients) | [10][16][17] |

| Median Progression-Free Survival (PFS) | 2.3 months | [10][16][17] |

| 6-month PFS Rate | 0% | [10][16][17] |

| Median Overall Survival (OS) | 25 months | [10][16][17] |

| 1-year OS Rate | 100% (estimated) | [10][16][17] |

| Pharmacokinetics (T1/2 at 8 mg/kg) | 2-3 hours | [10][16][17] |

| p-STAT3 Suppression | Observed starting at 1 mg/kg | [10][16][17] |

Experimental Protocols

In Vitro Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic and anti-proliferative effects of WP1066 on cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere overnight.[2]

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of WP1066 (e.g., 0.1 to 10 µM).

-

Cells are incubated for a specified period, typically 72 hours, at 37°C in a humidified 5% CO2 atmosphere.[2][4]

-

After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for an additional 1-4 hours.[2]

-

The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a wavelength of 490 nm.[2]

-

Cell viability is expressed as a percentage of the control (vehicle-treated) cells, and the IC50 value is calculated.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to determine the effect of WP1066 on the phosphorylation status of key proteins in the JAK/STAT pathway.

Methodology:

-

Cells are treated with WP1066 at various concentrations for a specified time.

-

Following treatment, cells are lysed in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated and total forms of the target proteins (e.g., p-STAT3, STAT3, p-JAK2, JAK2).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of WP1066 in a mouse model.

Methodology:

-

Human cancer cells (e.g., Caki-1, A375) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[2][13][14]

-

Tumors are allowed to grow to a palpable size.

-

Mice are then randomized into treatment and control groups.

-

WP1066 is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a specified dose and schedule (e.g., 40 mg/kg daily).[2][13][14] The control group receives a vehicle control.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., immunohistochemistry for p-STAT3).

Immunological Monitoring

To assess the immunostimulatory effects of WP1066, various techniques can be employed.

Methodology:

-

Flow Cytometry: Peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) can be isolated from treated and control animals or patients.[18] These cells are then stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD4, CD8, FoxP3 for T-cell subsets; CD80, CD86 for costimulatory molecules on antigen-presenting cells) and analyzed by flow cytometry.[18]

-

Cytokine Analysis: The levels of various cytokines (e.g., IL-2, IFN-γ, IL-10) in the serum or cell culture supernatants can be quantified using techniques such as ELISA or multiplex bead arrays.[19]

-

T-cell Cytotoxicity Assay: The ability of T-cells isolated from treated subjects to kill tumor cells can be assessed in vitro. T-cells are co-cultured with labeled tumor cells, and tumor cell lysis is measured.[11]

Conclusion

WP1066 is a promising anti-cancer agent with a unique dual mechanism of action that combines direct tumor cell killing with potent immune activation. Its ability to inhibit the JAK2/STAT3 pathway addresses a key driver of tumorigenesis and immune evasion. The preclinical and early clinical data presented in this guide highlight its therapeutic potential. Further research, particularly in combination with other immunotherapies such as checkpoint inhibitors, is warranted to fully elucidate its clinical utility. The detailed protocols provided herein serve as a valuable resource for researchers and drug developers working to advance our understanding and application of this novel compound.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. Breakthrough: WP1066 inhibits PD-L1 as well as STAT3 | Drug Discovery News [drugdiscoverynews.com]

- 7. news.cancerconnect.com [news.cancerconnect.com]

- 8. The STAT3 inhibitor WP1066 reverses the resistance of chronic lymphocytic leukemia cells to histone deacetylase inhibitors induced by interleukin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A first-in-human Phase I trial of the oral p-STAT3 inhibitor WP1066 in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel phosphorylated STAT3 inhibitor enhances T cell cytotoxicity against melanoma through inhibition of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The tumor microenvironment expression of p-STAT3 influences the efficacy of cyclophosphamide with WP1066 in murine melanoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. STAT3 inhibitor WP1066 as a novel therapeutic agent for renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. tandfonline.com [tandfonline.com]

- 17. A first-in-human Phase I trial of the oral p-STAT3 inhibitor WP1066 in patients with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Discovery and Synthesis of WP1066: A Potent Inhibitor of the JAK2/STAT3 Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Abstract

WP1066 is a novel small molecule inhibitor that has garnered significant attention for its potent antitumor and immunomodulatory activities. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of WP1066, with a focus on its role as a dual inhibitor of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the JAK/STAT pathway.

Discovery and Background

WP1066 was discovered by Dr. Waldemar Priebe and his team at The University of Texas MD Anderson Cancer Center.[1][2] The development of WP1066 was inspired by the natural compound caffeic acid benzyl ester (CABE), found in propolis, a resinous mixture produced by honeybees.[3] WP1066 is a structural analog of the tyrosine kinase inhibitor AG490 and was identified through the screening of a synthetic library for compounds capable of blocking STAT3 activation.[4][5] It was designed to have improved potency and drug-like properties, including the ability to cross the blood-brain barrier, making it a promising candidate for the treatment of brain tumors.[2]

Chemical Synthesis

A plausible synthetic route for WP1066 would involve the reaction of 6-bromo-2-pyridinecarboxaldehyde with (S)-N-(1-phenylethyl)-2-cyanoacetamide in the presence of a base catalyst.

General Reaction Scheme:

Caption: Plausible synthetic route for WP1066 via Knoevenagel condensation.

Mechanism of Action

WP1066 is a potent inhibitor of the JAK2/STAT3 signaling pathway, which is aberrantly activated in many types of cancer and plays a crucial role in tumor cell proliferation, survival, and immune evasion.[3][6][7]

Key aspects of its mechanism of action include:

-

Inhibition of JAK2 and STAT3 Phosphorylation: WP1066 directly inhibits the phosphorylation of JAK2 and, consequently, the phosphorylation of its downstream target, STAT3.[4][6] Unlike its parent compound AG490, WP1066 also promotes the degradation of the JAK2 protein.[6]

-

Broad Activity Profile: In addition to JAK2 and STAT3, WP1066 has been shown to inhibit the phosphorylation of STAT5 and ERK1/2, while not affecting JAK1 or JAK3.[6][8] It also inhibits other critical oncogenic transcription factors, including c-Myc and HIF-1α.

-

Induction of Apoptosis: By inhibiting the STAT3 pathway, WP1066 downregulates the expression of anti-apoptotic proteins such as Bcl-xL, Mcl-1, and survivin, leading to the induction of apoptosis in cancer cells.

-

Immunomodulatory Effects: WP1066 has demonstrated the ability to modulate the tumor microenvironment by inhibiting regulatory T cells (Tregs) and upregulating the expression of costimulatory molecules on immune cells, thereby enhancing the antitumor immune response.

Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade initiated by cytokines and growth factors. The binding of these ligands to their receptors leads to the activation of receptor-associated JAKs, which in turn phosphorylate STAT proteins. The phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, survival, and differentiation. WP1066 disrupts this cascade primarily at the level of JAK2 and STAT3.

Caption: The JAK2/STAT3 signaling pathway and points of inhibition by WP1066.

Quantitative Data

The following tables summarize the reported in vitro and in vivo activity of WP1066.

Table 1: In Vitro Activity of WP1066 in Various Cell Lines

| Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| HEL (JAK2 V617F) | Proliferation | IC50 | 2.30 | [6][8] |

| HEL | STAT3 Inhibition | IC50 | 2.43 | [6] |

| human MM1 | MTT assay | IC50 | 1.2 | [6] |

| B16 melanoma | Proliferation | IC50 | 2.43 | [8] |

| A375 melanoma | Proliferation | IC50 | 1.6 | |

| B16EGFRvIII melanoma | Proliferation | IC50 | 1.5 | |

| Caki-1 renal cancer | Cell Survival | - | 2.5 | [6] |

| 786-O renal cancer | Cell Survival | - | 2.5 | [6] |

Table 2: In Vivo Activity of WP1066

| Animal Model | Tumor Type | Dose and Administration | Outcome |

| Mice | Caki-1 xenograft | 40 mg/kg, oral, daily | Significant tumor growth inhibition |

| Mice | B-NHL xenograft | 20 or 40 mg/kg, i.p., 5 days/week for 2 weeks | Decreased tumor burden and increased survival |

| Mice | Intracerebral melanoma | 40 mg/kg | Markedly enhanced median survival |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of WP1066 on cancer cell viability.

Workflow:

Caption: Workflow for a typical MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HEL, A375, Caki-1) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of WP1066 in culture medium. Remove the old medium from the wells and add 100 µL of the WP1066 solutions at various concentrations (e.g., 0.1 to 10 µM). Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for Phosphorylated and Total STAT3

This protocol is used to determine the effect of WP1066 on the phosphorylation status of STAT3.

Workflow:

References

- 1. Design and synthesis of a new, conformationally constrained, macrocyclic small-molecule inhibitor of STAT3 via 'click chemistry' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and in vitro characterization of novel hybrid peptidomimetic inhibitors of STAT3 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WP-1066 | C17H14BrN3O | CID 11210478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Breakthrough: WP1066 inhibits PD-L1 as well as STAT3 | Drug Discovery News [drugdiscoverynews.com]

- 6. Design, synthesis, and studies of small molecule STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel potent STAT3 inhibitors based on BBI608 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

WP1066: A Deep Dive into its Modulation of the Tumor Microenvironment

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The tumor microenvironment (TME) presents a complex and dynamic landscape that plays a pivotal role in cancer progression, metastasis, and response to therapy. A key signaling pathway often dysregulated within the TME is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, with STAT3 being a critical node. Constitutive activation of STAT3 is observed in a wide array of malignancies, where it drives tumor cell proliferation, survival, and angiogenesis while simultaneously orchestrating an immunosuppressive milieu. WP1066, a small molecule inhibitor of STAT3, has emerged as a promising therapeutic agent with the potential to remodel the TME from a pro-tumoral to an anti-tumoral state. This technical guide provides an in-depth analysis of WP1066, focusing on its mechanism of action and its multifaceted effects on the tumor microenvironment. We will delve into the quantitative data from key preclinical studies, detail relevant experimental protocols, and visualize the intricate signaling pathways and experimental workflows.

Mechanism of Action

WP1066 is an analog of caffeic acid that primarily targets the STAT3 signaling pathway.[1] It has been shown to inhibit the phosphorylation of JAK2 and subsequently prevent the phosphorylation and activation of STAT3.[2] This blockade of STAT3 activation leads to the downregulation of various downstream target genes involved in cell cycle progression, apoptosis, and angiogenesis.[3] Furthermore, WP1066 can also impact other signaling molecules, including STAT5 and ERK1/2, without affecting JAK1 and JAK3.[2] A key aspect of WP1066's mechanism is its ability to not only inhibit STAT3 phosphorylation but also to degrade the JAK2 protein.[2] This dual action contributes to its potent anti-tumor effects.

Data Presentation: Quantitative Effects of WP1066

The following tables summarize the quantitative data on the effects of WP1066 from various preclinical studies.

Table 1: In Vitro Cytotoxicity of WP1066 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HEL | Erythroid Leukemia | 2.3 | [2] |

| B16 | Melanoma | 2.43 | [4] |

| T24 | Bladder Cancer | ~2.5 | [5] |

| UMUC-3 | Bladder Cancer | ~2.5 | [5] |

Table 2: In Vivo Efficacy of WP1066 in Animal Models

| Cancer Model | Animal Model | WP1066 Dose and Schedule | Key Findings | Reference |

| Intracerebral Melanoma | C57BL/6J Mice | 30 mg/kg, p.o., with cytotoxic cyclophosphamide | Median survival of 120 days (375% increase); 57% long-term survivors | [1][4] |

| H3K27M-mutant Diffuse Midline Glioma (PED17) | Athymic Nude Mice | 20 mg/kg, p.o., 3 times/week | Stasis of tumor growth or tumor regression | [6] |

| H3K27M-mutant Diffuse Midline Glioma (DIPGXIIIp) | Athymic Nude Mice | 40 mg/kg, p.o., 5 times/week | Increased overall survival | [6] |

Table 3: Immunomodulatory Effects of WP1066

| Immune Cell Type / Marker | Experimental System | WP1066 Concentration / Dose | Quantitative Effect | Reference |

| Regulatory T cells (Tregs) | In vitro Treg induction assay | 2.0 µM | 70.6% inhibition of FoxP3+ Treg induction | [7] |

| p-STAT3+ PBMCs | Melanoma patients vs. Healthy donors | N/A | 16.13% ± 2.48% in patients vs. 4.17% ± 1.79% in donors | [7] |

| p-ZAP-70 in CD3+ T cells | PBMCs from healthy donors | Post-WP1066 exposure | 78.8% enhancement | [7] |

| p-ZAP-70 in CD3+ T cells | PBMCs from melanoma patients | Post-WP1066 exposure | 56% enhancement | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of WP1066.

In Vivo Administration of WP1066 in Murine Models

Objective: To assess the in vivo anti-tumor efficacy of WP1066.

Materials:

-

WP1066

-

Vehicle: Dimethyl sulfoxide (DMSO) and Polyethylene glycol 300 (PEG300) in a 20:80 ratio[6]

-

Tumor-bearing mice (e.g., athymic nude mice with intracranial xenografts)

-

Oral gavage needles

Procedure:

-

Prepare the WP1066 solution by dissolving it in the DMSO:PEG300 vehicle to the desired concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 20g mouse).

-

For intracranial xenograft models, confirm tumor establishment via bioluminescence imaging before initiating treatment.

-

Randomize mice into control (vehicle only) and treatment groups.

-

Administer WP1066 or vehicle via oral gavage according to the specified dosing schedule (e.g., three times per week).[6]

-

Monitor animal health and tumor growth regularly (e.g., daily monitoring and weekly bioluminescence imaging).

-

Euthanize animals upon reaching predefined endpoints, such as neurological deficits or significant tumor burden.[6]

MTT Cell Viability Assay

Objective: To determine the cytotoxic effects of WP1066 on cancer cell lines in vitro.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

WP1066 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

-

MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[8]

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 7,500 cells/well) in 100 µL of complete medium and incubate overnight.[8]

-

Prepare serial dilutions of WP1066 in complete medium.

-

Remove the medium from the wells and add 100 µL of the WP1066 dilutions or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5 hours at 37°C.[8]

-

Carefully remove the medium without disturbing the formazan crystals.

-

Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[8]

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

-

Measure the absorbance at 590 nm using a plate reader.[8]

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Objective: To measure the concentration of cytokines (e.g., IL-6, IL-10, TGF-β) in cell culture supernatants or plasma samples following WP1066 treatment.

Materials:

-

ELISA plate

-

Capture antibody specific for the cytokine of interest

-

Detection antibody (biotinylated) specific for the cytokine of interest

-

Recombinant cytokine standard

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Assay diluent (e.g., PBS with 1% BSA)

-

Plate reader

Procedure:

-

Coat the wells of an ELISA plate with the capture antibody overnight at 4°C.[9]

-

Wash the plate three times with wash buffer.

-

Block the plate with assay diluent for 1-2 hours at room temperature.

-

Wash the plate three times.

-

Prepare serial dilutions of the recombinant cytokine standard and add to the plate in duplicate.

-

Add samples (cell culture supernatants or plasma) to the plate in duplicate.

-

Incubate for 2 hours at room temperature.

-

Wash the plate three times.

-

Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.[9]

-

Wash the plate three times.

-

Add Streptavidin-HRP and incubate for 20-30 minutes at room temperature.

-

Wash the plate five times.

-

Add TMB substrate and incubate in the dark until a color develops.

-

Add stop solution to stop the reaction.

-

Read the absorbance at 450 nm.

-

Generate a standard curve and calculate the cytokine concentrations in the samples.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways affected by WP1066 and the workflows of the experimental procedures described.

Caption: WP1066 inhibits the JAK2/STAT3 signaling pathway.

Caption: WP1066 remodels the tumor microenvironment.

References

- 1. The tumor microenvironment expression of p-STAT3 influences the efficacy of cyclophosphamide with WP1066 in murine melanoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. researchgate.net [researchgate.net]

- 4. The tumor microenvironment expression of p-STAT3 influences the efficacy of cyclophosphamide with WP1066 in murine melanoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STAT3 inhibition by WP1066 suppresses the growth and invasiveness of bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. A novel phosphorylated STAT3 inhibitor enhances T cell cytotoxicity against melanoma through inhibition of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytokine Elisa [bdbiosciences.com]

The JAK/STAT Inhibitor WP1066: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

WP1066 is a potent small-molecule inhibitor of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator in tumorigenesis, immune evasion, and inflammation. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of WP1066, summarizing key preclinical and clinical data. It is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of this compound. The guide details the mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and immunomodulatory effects of WP1066 across various cancer models, with a particular focus on central nervous system (CNS) malignancies.

Introduction

The STAT3 signaling pathway is a crucial regulator of cellular processes, including proliferation, survival, and angiogenesis.[1] Its constitutive activation is a hallmark of numerous human cancers, including glioblastoma, melanoma, and various hematological malignancies, making it an attractive target for therapeutic intervention.[1][2] WP1066, a structural analog of caffeic acid, has emerged as a promising inhibitor of this pathway.[3] It effectively blocks the phosphorylation of STAT3, leading to the downregulation of its downstream targets and subsequent induction of apoptosis in cancer cells.[1][3] Furthermore, WP1066 exhibits potent immunomodulatory properties by reversing tumor-mediated immune suppression.[3] This guide synthesizes the current knowledge on the pharmacokinetics and pharmacodynamics of WP1066.

Pharmacodynamics

Mechanism of Action

WP1066 exerts its anti-tumor effects primarily through the inhibition of the JAK2/STAT3 signaling cascade. By preventing the phosphorylation of JAK2, WP1066 subsequently blocks the activation of STAT3.[4] This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby downregulating the expression of key downstream target genes involved in cell survival and proliferation, such as c-Myc, Bcl-xL, and Mcl-1.[1][3] Concurrently, WP1066 has been shown to activate the pro-apoptotic protein Bax.[1][3] Beyond its direct effects on tumor cells, WP1066 also modulates the tumor microenvironment by stimulating an immune response.[5] It has been shown to inhibit regulatory T cells (Tregs) and upregulate the expression of co-stimulatory molecules on microglia, thereby enhancing T-cell cytotoxicity against tumor cells.[3][6]

Figure 1: WP1066 Mechanism of Action in the JAK/STAT3 Signaling Pathway.

In Vitro Activity

WP1066 has demonstrated potent cytotoxic and anti-proliferative activity across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for various cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U87-MG | Malignant Glioma | 5.6 | [1] |

| U373-MG | Malignant Glioma | 3.7 | [1] |

| GSC-11 | Glioblastoma Stem Cell | 3.6 | [7] |

| A375 | Melanoma | 1.6 | [8] |

| B16 | Melanoma | 2.3 | [8] |

| B16EGFRvIII | Melanoma | 1.5 | [8] |

| Caki-1 | Renal Cell Carcinoma | ~2.5 | [9] |

| 786-O | Renal Cell Carcinoma | ~2.5 | [9] |

| HEL | Erythroid Leukemia | 2.3 | [10] |

| U-266 | Multiple Myeloma | 1.5 | [10] |

| HeLa | Cervical Cancer | 4.2 | [10] |

| Bladder Cancer Cells | Bladder Cancer | ~2 | [11] |

Table 1: In Vitro Cytotoxicity of WP1066 in Various Cancer Cell Lines.

In Vivo Efficacy

Preclinical studies in various animal models have demonstrated the significant anti-tumor efficacy of WP1066. In a murine subcutaneous model of malignant glioma, intraperitoneal administration of WP1066 significantly inhibited tumor growth.[1] Furthermore, in a murine model of intracerebral melanoma, treatment with WP1066 resulted in a marked increase in median survival.[8] The compound has also shown efficacy in combination with other therapies, such as radiation and chemotherapy, in preclinical models of glioblastoma and medulloblastoma.

Pharmacokinetics

Preclinical Pharmacokinetics

Pharmacokinetic studies in mice have shown that WP1066 possesses the ability to cross the blood-brain barrier, a critical feature for treating CNS malignancies. Following intravenous administration in mice, WP1066 achieved high concentrations in the brain.[12] The oral bioavailability of WP1066 in mice is approximately 30-36.3%.[1][12]

| Parameter | Value | Animal Model | Dosing | Reference |

| Cmax (IV) | 1.05 µM | CD1 Mice | 10 mg/kg | [3] |

| 4.31 µM | CD1 Mice | 40 mg/kg | [3] | |

| Half-life (IV) | 4.5 hours | CD1 Mice | 10 & 40 mg/kg | [3] |

| Cmax (Oral) | > 1 µM | CD1 Mice | 40 mg/kg | [3] |

| Oral Bioavailability | ~20% | CD1 Mice | 40 mg/kg | [3] |

| Oral Bioavailability | 36.3% | Mice | 40 mg/kg | [1] |

| Brain-to-Blood Ratio | 10:1 to 100:1 | Mice | 40 mg/kg IV | [1] |

| Peak Brain Concentration | 162.2 µM | Mice | 40 mg/kg IV | [1] |

| Peak Plasma Concentration (IV) | 1.8 µM | Mice | 40 mg/kg IV | [1] |

Table 2: Preclinical Pharmacokinetic Parameters of WP1066 in Mice.

Clinical Pharmacokinetics

A first-in-human Phase I clinical trial of orally administered WP1066 in patients with recurrent malignant glioma has provided initial human pharmacokinetic data. The maximum tolerated dose (MTD)/maximum feasible dose (MFD) was identified as 8 mg/kg.[13][14] At this dose, the half-life (T1/2) was determined to be 2-3 hours, with a dose-dependent increase in the maximum plasma concentration (Cmax).[13][14]

| Parameter | Value | Patient Population | Dosing | Reference |

| MTD/MFD | 8 mg/kg | Recurrent Malignant Glioma | Oral | [13][14] |

| T1/2 | 2-3 hours | Recurrent Malignant Glioma | 8 mg/kg Oral | [13][14] |

Table 3: Clinical Pharmacokinetic Parameters of WP1066 in Humans.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxic effects of WP1066 on cancer cell lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Figure 2: Workflow for an In Vitro Cytotoxicity (MTT) Assay.

-

Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of WP1066 in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Western Blot Analysis for p-STAT3

This protocol outlines the general steps for detecting the phosphorylation status of STAT3 in cancer cells following treatment with WP1066.

-

Cell Lysis: Treat cells with WP1066 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[15]

In Vivo Orthotopic Glioblastoma Mouse Model

This protocol provides a general outline for establishing an orthotopic glioblastoma model in mice to evaluate the in vivo efficacy of WP1066.

-

Cell Preparation: Harvest and resuspend glioblastoma cells in a sterile solution (e.g., PBS) at the desired concentration.

-

Animal Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.

-

Stereotactic Surgery: Secure the mouse in a stereotactic frame. Make a small incision in the scalp to expose the skull.

-

Craniotomy: Create a small burr hole in the skull at specific stereotactic coordinates corresponding to the desired brain region (e.g., the striatum).

-

Cell Implantation: Slowly inject the glioblastoma cell suspension into the brain parenchyma using a Hamilton syringe.

-

Wound Closure: Seal the burr hole with bone wax and close the scalp incision with sutures or surgical clips.

-

Post-operative Care: Monitor the animals for recovery and provide appropriate post-operative care.

-

Treatment Administration: Once tumors are established (monitored by bioluminescence or MRI), administer WP1066 via the desired route (e.g., oral gavage, intraperitoneal injection) according to the planned dosing schedule.

-

Tumor Growth Monitoring and Survival Analysis: Monitor tumor growth using imaging techniques and record animal survival.

Conclusion

WP1066 is a promising therapeutic agent with a dual mechanism of action, directly targeting tumor cells through inhibition of the JAK/STAT3 pathway and indirectly by modulating the tumor immune microenvironment. Its ability to penetrate the blood-brain barrier makes it particularly attractive for the treatment of CNS malignancies. The data summarized in this guide highlight the potent anti-tumor activity of WP1066 in a variety of preclinical models and provide initial pharmacokinetic insights from a Phase I clinical trial. Further clinical investigation is warranted to fully elucidate the therapeutic potential of WP1066 in oncology.

References

- 1. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. A first-in-human Phase I trial of the oral p-STAT3 inhibitor WP1066 in patients with recurrent malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. mdpi.com [mdpi.com]

- 6. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: An Orthotopic Glioblastoma Mouse Model Maintaining Brain Parenchymal Physical Constraints and Suitable for Intravital Two-photon Microscopy [jove.com]

- 8. Protocol for developing a melanoma brain metastasis mouse model for preclinical drug testing and brain tumor progression monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. texaschildrens.org [texaschildrens.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. WP1066 induces cell death in a schwannomatosis patient–derived schwannoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intracarotid Cancer Cell Injection to Produce Mouse Models of Brain Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

WP1066 for Pediatric Brain Tumor Research: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pediatric brain tumors represent a significant challenge in oncology, with high rates of mortality and morbidity. The signal transducer and activator of transcription 3 (STAT3) signaling pathway is a critical regulator of tumorigenesis and is frequently overactive in these malignancies, making it a prime therapeutic target. WP1066, a potent, brain-penetrant small molecule inhibitor of STAT3, has emerged as a promising agent. This document provides a comprehensive technical overview of WP1066, consolidating preclinical and clinical data, detailing experimental protocols, and visualizing key pathways and workflows relevant to its application in pediatric brain tumor research.

Introduction to WP1066

WP1066 is a caffeic acid analogue that functions as a potent inhibitor of the Janus kinase 2 (JAK2)/STAT3 signaling pathway. It was developed to target constitutively activated STAT3, a transcription factor implicated in promoting tumor cell proliferation, survival, angiogenesis, and immune evasion. A key advantage of WP1066 is its demonstrated ability to cross the blood-brain barrier, a critical feature for treating central nervous system (CNS) malignancies. Preclinical studies have shown its efficacy in various cancer models, including gliomas and medulloblastoma. WP1066 is currently under investigation in clinical trials for both adult and pediatric brain tumors, including diffuse midline gliomas (DMG), formerly known as diffuse intrinsic pontine glioma (DIPG), medulloblastoma, and ependymoma.

Mechanism of Action

WP1066 exerts its anti-tumor effects through a dual mechanism: direct tumor cell inhibition and modulation of the anti-tumor immune response.

-

Direct Tumor Inhibition: The primary mechanism is the inhibition of the JAK/STAT pathway. WP1066 inhibits the phosphorylation of JAK2, which in turn prevents the phosphorylation and activation of its downstream target, STAT3 (at the Tyr705 residue). This blockade prevents STAT3 dimerization, nuclear translocation, and transcription of target genes essential for tumor growth and survival, such as c-Myc, Cyclin D1, and Bcl-xL. Inhibition of this pathway can lead to decreased cell viability, reduced proliferation, and induction of apoptosis.

-

Immune Modulation: Activated STAT3 in the tumor microenvironment suppresses the immune system by inhibiting the function of T cells, NK cells, and dendritic cells, while promoting immunosuppressive regulatory T cells (Tregs). By inhibiting STAT3, WP1066 can reverse this immunosuppression, enhance T-cell cytotoxicity against cancer cells, and stimulate a natural anti-tumor immune response.

Quantitative Data Summary

In Vitro Efficacy

WP1066 has demonstrated potent cytotoxic effects across various pediatric and adult brain tumor cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at the cellular level.

| Cell Line | Tumor Type | IC50 (µM) | Source |

| A375 | Melanoma | 1.6 | |

| B16 | Melanoma | 2.3 | |

| B16EGFRvIII | Melanoma | 1.5 | |

| U87 | Glioblastoma | ~3.0 | |

| U373 | Glioblastoma | ~2.5 | |

| BTSC30 | Brain Tumor Stem Cell | < 1.0 | |

| BTSC73 | Brain Tumor Stem Cell | < 1.0 |

In Vivo Efficacy in Animal Models

Preclinical studies using orthotopic xenograft models of pediatric brain tumors have been crucial in establishing the in vivo efficacy of WP1066.

| Model | Tumor Type | Dosage & Administration | Key Outcomes | Source |

| PED17 Xenograft | H3K27M-mutant DMG | 20 mg/kg; Oral gavage (3x/week) | Stasis of tumor growth, increased overall survival. | |

| DIPGXIIIp Xenograft | H3K27M-mutant DMG | 40 mg/kg; Oral gavage (5 days on, 2 off) | Stasis of tumor growth, increased overall survival. | |

| H3.3G34R/V Glioma | Pediatric Glioma | Not specified | Suppressed tumor growth, greatly improved survival. | |

| Intracerebral Melanoma | Melanoma | 40 mg/kg | 80% long-term survival (>78 days) vs. 15 days median in control. |

Clinical Trial Data

A Phase I clinical trial (NCT04334863) is evaluating the safety and maximum tolerated dose (MTD) of WP1066 in pediatric patients with recurrent or progressive malignant brain tumors.

| Parameter | Details | Source |

| Trial Identifier | NCT04334863 | |

| Phase | I | |

| Patient Population | Ages 3 to 25 with recurrent/refractory malignant brain tumors. | |

| Primary Objective | Determine the Maximum Tolerated Dose (MTD) and safety profile. | |

| Dose Escalation Cohorts | 4, 6, 8, and 16 mg/kg. | |

| Administration | Orally, twice a day on Monday, Wednesday, and Friday of weeks 1 and 2 of each 28-day cycle. | |

| Interim Results | First cohort (4 mg/kg) showed no adverse events related to WP1066. One DIPG patient showed clinical improvement and tumor size reduction. |

Experimental Protocols

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Pediatric brain tumor cell lines (e.g., SF8628, DIPGXIIIp)

-

96-well cell culture plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

WP1066 stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Drug Treatment: Prepare serial dilutions of WP1066 in culture medium. Remove the old medium from the wells and add 100 µL of the WP1066 dilutions. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for STAT3 Phosphorylation

This technique is used to detect the levels of total and phosphorylated STAT3 to confirm the inhibitory effect of WP1066.

Materials:

-

Cell lysates from WP1066-treated and control cells

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-STAT3, Mouse anti-GAPDH (loading control)

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lysate Preparation: Treat cells with WP1066 for a specified time (e.g., 2 hours). Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-STAT3 at 1:1000 dilution) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to the loading control.

Orthotopic Xenograft Animal Model

This in vivo model is critical for evaluating the therapeutic efficacy of WP1066 in a setting that mimics the tumor's natural environment.

Materials:

-

Patient-derived pediatric brain tumor cells (e.g., PED17, DIPGXIIIp), often transduced with luciferase for imaging.

-

Immunocompromised mice (e.g., 6-7 week old female athymic nude Foxn1nu mice).

-

Stereotactic injection apparatus

-

Hamilton syringe

-

WP1066 formulation (e.g., dissolved in DMSO:PEG300, 20:80).

-

Bioluminescence imaging system (e.g., IVIS).

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of tumor cells in sterile PBS at a concentration of 100,000 cells/µL.

-

Stereotactic Injection: Anesthetize the mouse and fix it in the stereotactic frame. Create a burr hole in the skull over the desired brain region (e.g., for pons injection: 1 mm inferior to the lambdoid suture, 1 mm lateral to the mid-sagittal plane).

-

Tumor Implantation: Slowly inject 3 µL of the cell suspension (300,000 cells) to a depth of 4 mm.

-

Tumor Growth Monitoring: Monitor tumor engraftment and growth weekly using bioluminescence imaging.

-

Treatment: Once tumors are established, randomize mice into treatment and vehicle control groups. Administer WP1066 via oral gavage at the desired dose and schedule (e.g., 40 mg/kg, 5 days on/2 days off).

-

Endpoint Analysis: Monitor animals daily for signs of neurologic deficit or morbidity. The primary endpoint is overall survival. Tumor growth can be tracked via imaging.

Visualized Workflows

Conclusion and Future Directions

WP1066 is a highly promising therapeutic agent for pediatric brain tumors due to its ability to inhibit the critical STAT3 oncogenic pathway and cross the blood-brain barrier. Preclinical data strongly support its anti-tumor activity, and early clinical trial results are encouraging. Future research should focus on completing the ongoing Phase I trial to establish a safe and effective dose for pediatric patients. Subsequent Phase II trials will be essential to evaluate its efficacy, both as a monotherapy and potentially in combination with other treatments like radiation or immunotherapy, where its immune-modulating properties could be particularly beneficial. Further investigation into biomarkers that predict response to WP1066 will be crucial for patient selection and realizing its full therapeutic potential in the fight against pediatric brain cancer.

Investigating WP1066 in Pancreatic Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of WP1066, a novel inhibitor of the JAK2/STAT3 signaling pathway, in various pancreatic cancer models. Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely due to its resistance to conventional therapies. The constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) is a key driver of pancreatic cancer progression, promoting cell proliferation, survival, angiogenesis, and immune evasion, making it a prime therapeutic target.[1][2][3] WP1066 has emerged as a potent inhibitor of this pathway, demonstrating significant anti-tumor activity both in vitro and in vivo.[4][5][6]

Core Findings and Data Presentation

WP1066 has been shown to effectively suppress the growth of pancreatic cancer cells, including those resistant to standard chemotherapeutic agents like gemcitabine.[4] Its mechanism of action centers on the inhibition of Janus Kinase 2 (JAK2), which in turn prevents the phosphorylation and activation of STAT3.[1][4] This blockade leads to the downregulation of critical downstream targets involved in tumor survival and angiogenesis.[4]

In Vitro Efficacy of WP1066

The following table summarizes the key quantitative data regarding the in vitro effects of WP1066 on various pancreatic cancer cell lines.

| Cell Line(s) | Assay Type | Endpoint | WP1066 Concentration | Result | Reference |

| Colo357FG, MIAPaCa-2 | Proliferation/Apoptosis | IC50 | 2.5 µM | Significant inhibition of proliferation and induction of apoptosis.[4] | [4] |

| Patient-Derived & Commercial PDAC lines | Proliferation/Apoptosis | IC50 | 0.5 - 2.0 µM | Potent induction of apoptosis and inhibition of p-STAT3.[5][6] | [5][6] |

| Colo357FG | Western Blot | p-JAK2 / p-STAT3 Inhibition | 5 µM | Maximal inhibition of constitutive and IL-6 induced phosphorylation.[4] | [4] |

| Colo357FG | Western Blot | Downstream Target Expression | 5 µM | Suppression of Bcl-xL, survivin, and VEGF expression.[4] | [4] |

In Vivo Efficacy of WP1066

In vivo studies using a subcutaneous xenograft model in athymic nude mice have corroborated the in vitro findings, demonstrating significant tumor growth inhibition.

| Animal Model | Tumor Model | Treatment Regimen | Duration | Key Findings | Reference |

| Athymic nu/nu mice | Subcutaneous Colo357FG xenograft | 40 mg/kg WP1066, intraperitoneally, 3x/week | 4 weeks | 4-fold inhibition of tumor growth (p<0.005).[4] | [4] |

| Athymic nu/nu mice | Subcutaneous Colo357FG xenograft | 40 mg/kg WP1066, intraperitoneally, 3x/week | 4 weeks | Significant reduction in proliferation (Ki-67+, p<0.001).[4] | [4] |

| Athymic nu/nu mice | Subcutaneous Colo357FG xenograft | 40 mg/kg WP1066, intraperitoneally, 3x/week | 4 weeks | Significant reduction in angiogenesis (CD31+ microvessels, p<0.003).[4] | [4] |

Signaling Pathway and Mechanism of Action

WP1066 exerts its anti-tumor effects by directly targeting the JAK2/STAT3 signaling cascade, a critical pathway in pancreatic cancer pathogenesis. Growth factors and cytokines, such as Epidermal Growth Factor (EGF) and Interleukin-6 (IL-6), bind to their respective receptors on the cancer cell surface.[2][4] This binding event activates JAK2, which then phosphorylates STAT3. Phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and acts as a transcription factor for genes that promote cell proliferation (e.g., Cyclin D1), survival (e.g., Bcl-xL, Survivin), and angiogenesis (e.g., VEGF).[1][4] WP1066 inhibits the kinase activity of JAK2, thereby preventing STAT3 phosphorylation and blocking this entire downstream cascade.[4] Notably, WP1066's activity is specific, as it does not appear to affect the AKT or TNF-induced NF-κB signaling pathways.[4]

References

- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Role of STAT3 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. moleculin.com [moleculin.com]

Methodological & Application

Application Notes and Protocols for WP1066 in In Vivo Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: WP1066 is a potent small-molecule inhibitor of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Constitutive activation of the JAK/STAT3 pathway is a key driver in the proliferation, survival, and angiogenesis of numerous human cancers, making it a prime target for therapeutic intervention.[3][4] WP1066 has demonstrated significant anti-tumor activity in a variety of preclinical cancer models by inducing apoptosis and inhibiting tumor cell growth.[2][5] Furthermore, it has been shown to cross the blood-brain barrier, making it a promising agent for treating central nervous system (CNS) malignancies like glioblastoma and brain metastases.[5][6][7] These notes provide a comprehensive overview of WP1066 dosage, administration, and experimental protocols for its use in in vivo mouse models.

Mechanism of Action

The JAK/STAT signaling cascade is initiated by cytokine or growth factor binding to cell surface receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which subsequently dimerize, translocate to the nucleus, and act as transcription factors for genes involved in cell survival (e.g., Bcl-2, Bcl-xL), proliferation (e.g., c-Myc), and angiogenesis (e.g., VEGF).[4] WP1066 primarily functions by inhibiting the phosphorylation of JAK2, which in turn prevents the activation of its downstream target, STAT3.[2] This blockade leads to the downregulation of STAT3-regulated genes, thereby inducing apoptosis and suppressing tumor growth.[6][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. The tumor microenvironment expression of p-STAT3 influences the efficacy of cyclophosphamide with WP1066 in murine melanoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. STAT3 inhibitor WP1066 as a novel therapeutic agent for renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Breakthrough: WP1066 inhibits PD-L1 as well as STAT3 | Drug Discovery News [drugdiscoverynews.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. animallifesciences.com [animallifesciences.com]

- 8. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Combining WP1066 with Radiation Therapy in Glioma Models

For Researchers, Scientists, and Drug Development Professionals

Introduction